molecular formula C9H6FNO2 B1339817 5-fluoro-1H-indole-6-carboxylic Acid CAS No. 908600-74-8

5-fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B1339817
CAS No.: 908600-74-8
M. Wt: 179.15 g/mol
InChI Key: WRWGWOQVFRKLAB-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 6-position of the indole ring imparts unique chemical and biological properties to this compound .

Biochemical Analysis

Biochemical Properties

5-fluoro-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit different biological activities . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, cyclization, and purification through crystallization or chromatography .

Properties

IUPAC Name

5-fluoro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWGWOQVFRKLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470369
Record name 5-fluoro-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908600-74-8
Record name 5-Fluoro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908600-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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